4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride
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Overview
Description
4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O and a molecular weight of 229.71 g/mol . This compound is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds similar to pyridine. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-methyl-2-chloropyrimidine with 3-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as potassium carbonate, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4-Methyl-2-(piperidin-3-yloxy)pyrimidine hydrochloride can be compared with other pyrimidine derivatives and piperidine-containing compounds. Similar compounds include:
4-Methyl-2-chloropyrimidine: A precursor in the synthesis of this compound.
3-Hydroxypiperidine: Another precursor used in the synthesis.
Piperidine derivatives: These compounds share the piperidine ring structure and have various biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of the pyrimidine and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-2-piperidin-3-yloxypyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8-4-6-12-10(13-8)14-9-3-2-5-11-7-9;/h4,6,9,11H,2-3,5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXLBAAIHWORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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